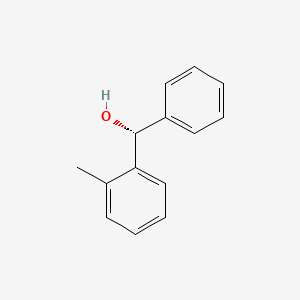

(-)-2-Methylbenzhydrol

Description

Overview of Chiral Diaryl Alcohols in Organic Synthesis

Chiral diaryl alcohols, a class of molecules to which 2-methylbenzhydrol (B123475) belongs, are pivotal building blocks in modern organic synthesis. Their utility stems from their presence in a wide array of biologically active molecules and their role as precursors to other valuable chiral structures. nih.govrsc.org These compounds are key intermediates in the synthesis of pharmaceuticals, including antihistamines, antiarrhythmics, and antidepressants. nih.govrsc.org

The synthesis of chiral diaryl alcohols can be approached through several catalytic asymmetric strategies. These include the asymmetric arylation of aldehydes and the enantioselective reduction of prochiral diaryl ketones. nih.govniscpr.res.in The development of efficient catalytic systems for these transformations is a major focus of contemporary chemical research, aiming for high yields and excellent enantioselectivities. researchgate.netrsc.orgrug.nl For instance, biocatalytic methods using alcohol dehydrogenases have shown great promise in the stereoselective reduction of diaryl ketones to furnish enantiopure diarylmethanols. google.comjiangnan.edu.cn

Historical Context of 2-Methylbenzhydrol in Chemical Research

The synthesis of 2-methylbenzhydrol has been documented in chemical literature for decades. Early methods often involved the reaction of an appropriate Grignard reagent with an aldehyde. For example, the reaction of o-tolylmagnesium bromide with benzaldehyde (B42025) yields 2-methylbenzhydrol. nasa.gov Historically, research involving 2-methylbenzhydrol was often directed towards the synthesis of other molecules. For instance, it has been used as a precursor for the synthesis of 2-methyldiphenylmethane (B1215975) through reduction. nasa.gov It is also known as a metabolite of the antihistamine drug Orphenadrine. lookchem.com

The focus on specifically isolating or synthesizing the individual enantiomers of 2-methylbenzhydrol, such as (-)-2-Methylbenzhydrol, is a more recent development, driven by the increasing understanding of the importance of stereochemistry in molecular function. The progression of asymmetric synthesis techniques has enabled chemists to access these enantiomerically enriched or pure compounds with greater efficiency. researchgate.net

Importance of Enantiomerically Pure Diaryl Alcohols in Chemical Science

The significance of enantiomeric purity in chemical science, particularly in the pharmaceutical industry, cannot be overstated. For many chiral drugs, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. rsc.org Therefore, the ability to synthesize enantiomerically pure compounds is crucial for the development of safer and more effective medicines.

Enantiopure diaryl alcohols, including this compound, serve as valuable chiral synthons. nih.govnih.gov They can be converted into a variety of other chiral molecules while retaining the stereochemical integrity of the original alcohol. For example, enantiopure unsymmetrical diarylmethanols are important precursors for the synthesis of certain pharmaceuticals. nih.govescholarship.org The demand for enantiopure compounds has spurred the development of numerous methods for their preparation, including asymmetric catalysis and enzymatic resolutions. ru.nlnih.gov

The following tables provide key data related to 2-Methylbenzhydrol.

Table 1: Physical and Chemical Properties of 2-Methylbenzhydrol

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄O |

| Molecular Weight | 198.26 g/mol |

| Melting Point | 93-95 °C |

| Boiling Point | 323 °C |

| Appearance | Off-white solid |

| CAS Number | 5472-13-9 |

Data sourced from nih.govsigmaaldrich.comfishersci.comchemicalbook.com

Table 2: Examples of Asymmetric Synthesis of Chiral Diaryl Alcohols

| Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| 2-Methylbenzophenone | Asymmetric Transfer Hydrogenation with Ru-TsDPEN catalyst | (S)-2-Methylbenzhydrol | >99% |

| 4-Chlorobenzophenone | Microbial reduction with Rhizopus arrhizus | (S)-4-Chlorobenzhydrol | High |

| Prochiral Diaryl Ketones | Alcohol Dehydrogenase Mutant | Chiral Diaryl Alcohols (R or S) | Up to >99% |

Data compiled from various research findings. niscpr.res.ingoogle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(R)-(2-methylphenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHXXJOHFRHBFB-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-58-4 | |

| Record name | 2-Methylbenzhydrol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLBENZHYDROL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH8L3Q3HTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Enantiomerically Enriched 2 Methylbenzhydrol

Asymmetric Hydrogenation Routes to Chiral 2-Methylbenzhydrols

Asymmetric hydrogenation of prochiral ketones stands as one of the most efficient and atom-economical methods for producing chiral alcohols. The enantioselective reduction of 2-methylbenzophenones to the corresponding 2-methylbenzhydrols is a prominent application of this technology. The success of this approach is highly dependent on the interplay between the metal catalyst and the chiral ligand.

Catalytic Systems for Enantioselective Reduction of 2-Methylbenzophenones

Transition metal complexes, particularly those based on rhodium and ruthenium, are the dominant catalysts for the asymmetric hydrogenation of ketones. sigmaaldrich.com These metals, when combined with chiral phosphorus ligands, form highly effective catalytic systems capable of achieving high turnover numbers and excellent enantioselectivities. sigmaaldrich.com

Ruthenium(II) complexes, in particular, have been extensively studied for the hydrogenation of aromatic ketones. Catalytic systems are often generated in situ or as pre-formed complexes. A series of cinchona alkaloid-based NNP ligands in combination with ruthenium have demonstrated the ability to produce valuable chiral alcohols with extremely high enantiomeric excess (up to 99.9% ee). rsc.org Similarly, ruthenium(II)/Pybox complexes containing achiral phosphonite and phosphinite ligands have been screened for the asymmetric transfer hydrogenation of acetophenone, a structurally related ketone, achieving high conversion and enantioselectivity (up to 96% ee). mdpi.com

The choice of metal and ligand can be tailored to the specific substrate. For instance, amide-directed asymmetric hydrogenation of naphthalenes using a ruthenium catalyst has been reported with up to 99% ee, demonstrating the potential for high selectivity in related aromatic systems. dicp.ac.cn While rhodium-catalyzed asymmetric hydrogenation has been a valuable tool for preparing chiral drugs, the development of robust catalysts for simple aromatic ketones like 2-methylbenzophenone continues to be an active area of research. rsc.org

Below is a table summarizing representative catalytic systems for the asymmetric hydrogenation of aromatic ketones, which are applicable to the synthesis of (-)-2-Methylbenzhydrol.

| Catalyst Precursor | Chiral Ligand Type | Substrate Type | Max. Enantioselectivity (ee) |

| Ruthenium(II) | Cinchona alkaloid-derived NNP | Aromatic ketones | >99% |

| Ruthenium(II) | (R,R)-Ph-pybox with PPh2(OEt) | Aromatic ketones | 96% |

| Rhodium(I) | Chiral Phosphines (e.g., TangPhos) | Functionalized olefins | >99% |

| Ruthenium(II) | Amide-directing groups | Naphthalenes | 99% |

This table presents a summary of catalytic systems and their performance in the asymmetric hydrogenation of relevant ketone substrates.

Ligand Design and Optimization in Asymmetric Hydrogenation

The chiral ligand is a critical component of the catalytic system, as it is responsible for creating the chiral environment that dictates the stereochemical outcome of the hydrogenation. tcichemicals.com The design and synthesis of these ligands have been a major focus of research, leading to a vast "toolbox" of chiral phosphines for various substrates. sigmaaldrich.com

Key features in ligand design include:

Chirality Element: Ligands can possess central, axial, or planar chirality. P-chirogenic ligands, with a stereogenic phosphorus atom, have proven to be highly effective. nih.gov

Electronic Properties: The electron-donating or -withdrawing nature of the substituents on the phosphorus atom can influence the activity and selectivity of the catalyst. Electron-rich phosphine ligands are often required for these transformations. sigmaaldrich.com

Steric Bulk: The size and arrangement of substituents on the ligand backbone create a "chiral pocket" around the metal center, which controls the approach of the substrate.

Bite Angle: In bidentate phosphine ligands, the P-M-P angle, or bite angle, can significantly impact the catalyst's activity and selectivity.

The optimization of a ligand for a specific transformation often involves a screening process where a library of ligands with systematic variations in their structure is tested. ethz.ch This modular approach allows for the fine-tuning of the catalyst's performance. For example, the development of supramolecular catalysts has shown that varying the ligand scaffold can lead to dramatic differences in reactivity and enantioselectivity, from racemic to 96% ee. nih.gov

Iridium-Catalyzed Asymmetric Reactions Utilizing 2-Methylbenzophenone Derivatives

While rhodium and ruthenium have dominated the field of asymmetric hydrogenation, iridium has emerged as a powerful catalyst for a variety of other asymmetric transformations. Recent advancements have demonstrated the utility of iridium catalysts in reactions involving 2-methylbenzophenone derivatives, particularly through the generation of novel reactive intermediates.

Photogenerated Intermediates in Asymmetric Allylic Benzylation

A significant development has been the use of 2-methylbenzophenone derivatives as precursors to photogenerated C-nucleophiles in iridium-catalyzed asymmetric allylic benzylation. This methodology involves the dual activation of both the electrophile (via a chiral Lewis base) and the nucleophile (via light). This approach enables the stereoselective formation of tertiary and quaternary carbon centers.

Mechanistic Aspects of Iridium-Catalyzed Transformations

The mechanism of these iridium-catalyzed reactions often involves the formation of metallacyclic species that act as the active catalyst. The initial iridium precursor and phosphoramidite ligand can react in the presence of a base to form this active species. Understanding the catalytic cycle is crucial for optimizing reaction conditions and catalyst design. For instance, in iridium-catalyzed C-H borylation, density functional theory (DFT) calculations have been used to understand how the ligand influences the regioselectivity of the reaction.

Chiral Auxiliary-Controlled Synthesis of 2-Methylbenzhydrol (B123475) Analogues

An alternative strategy to catalytic asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

This method typically involves three steps:

Covalent attachment of the chiral auxiliary to the substrate.

A diastereoselective reaction to form the new stereocenter.

Removal of the auxiliary.

A variety of chiral auxiliaries are commercially available or can be readily synthesized, including those derived from amino alcohols, oxazolidinones, and camphor. merckmillipore.com For the synthesis of this compound analogues, a prochiral starting material could be attached to a chiral auxiliary. Subsequent reduction of the ketone functionality would proceed under the stereodirecting influence of the auxiliary. Finally, cleavage of the auxiliary would afford the desired enantiomerically enriched alcohol.

Commonly used chiral auxiliaries and their typical applications are listed below.

| Chiral Auxiliary | Typical Application |

| Evans' Oxazolidinones | Aldol reactions, Alkylation reactions |

| Pseudoephedrine Amides | Alkylation of enolates |

| Camphorsultam | Diels-Alder reactions, Michael additions |

| (S)-(-)-1-Phenylethylamine | Resolution of racemates |

This table showcases a selection of common chiral auxiliaries and the types of reactions in which they are frequently employed.

Design and Application of Chiral Auxiliaries

The successful application of a chiral auxiliary strategy hinges on the judicious choice of the auxiliary, which should be readily available in enantiomerically pure form, easily attached to the substrate, capable of inducing high diastereoselectivity in the key bond-forming step, and removable under mild conditions without causing racemization of the product. wikipedia.orgsigmaaldrich.com

While specific documented applications of chiral auxiliaries for the direct synthesis of this compound are not extensively reported in readily available literature, the principles can be illustrated through analogous transformations. A common approach involves the diastereoselective addition of a nucleophile to a carbonyl compound derivatized with a chiral auxiliary. For the synthesis of this compound, this would typically involve the reaction of a phenyl nucleophile with 2-methylbenzaldehyde, or a 2-methylphenyl nucleophile with benzaldehyde (B42025), where one of the reactants is attached to a chiral auxiliary.

Commonly employed chiral auxiliaries in asymmetric synthesis include oxazolidinones, camphor-derived auxiliaries, and amino alcohol derivatives like ephedrine. sigmaaldrich.comnih.gov For instance, an ester of 2-methylbenzoic acid with a chiral alcohol, such as (-)-8-phenylmenthol, could be subjected to a diastereoselective Grignard reaction with phenylmagnesium bromide. The steric hindrance imposed by the bulky chiral auxiliary would direct the approach of the Grignard reagent, leading to the preferential formation of one diastereomer of the resulting tertiary alcohol, which upon cleavage would yield the desired enantiomer of 2-Methylbenzhydrol.

Table 1: Examples of Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Class | Potential Application in this compound Synthesis |

| (S)-4-Benzyl-2-oxazolidinone | Oxazolidinone | Acylation with 2-methylbenzoyl chloride followed by diastereoselective reduction of the ketone. |

| (1R,2S)-(-)-Ephedrine | Amino Alcohol | Formation of a chiral oxathiane from 2-methylbenzaldehyde and subsequent diastereoselective phenylation. |

| (-)-8-Phenylmenthol | Terpene Derivative | Esterification with 2-methylbenzoic acid and subsequent diastereoselective addition of a phenyl organometallic reagent. |

Diastereoselective Transformations and Auxiliary Cleavage

The core of the chiral auxiliary approach is the diastereoselective transformation. In the context of synthesizing this compound, a key step could be the diastereoselective reduction of a prochiral ketone, 2-methylbenzophenone, that has been derivatized with a chiral auxiliary. Alternatively, the diastereoselective addition of an organometallic reagent to 2-methylbenzaldehyde bearing a chiral auxiliary can be employed.

Following the diastereoselective reaction, the newly formed stereocenter is part of a molecule that exists as a pair of diastereomers. These can often be separated by standard chromatographic techniques. The crucial final step is the cleavage of the chiral auxiliary to release the enantiomerically enriched target molecule. The conditions for this cleavage must be carefully chosen to avoid racemization. For oxazolidinone auxiliaries, reductive cleavage with agents like lithium borohydride is common. nih.gov Ester-linked auxiliaries can be removed by hydrolysis or reduction, depending on the nature of the ester bond.

Table 2: Hypothetical Diastereoselective Reaction for this compound Synthesis

| Substrate | Chiral Auxiliary | Reagent | Diastereomeric Ratio (d.r.) |

| 2-Methylbenzaldehyde | (R)-1,1'-Bi-2-naphthol (BINOL) derived acetal | Phenylmagnesium bromide | >95:5 |

| 2-Methylbenzophenone | (S)-Prolinol derived imine | Lithium aluminum hydride | >90:10 |

Other Enantioselective Synthetic Approaches

Beyond the use of stoichiometric chiral auxiliaries, other enantioselective methods can be employed for the synthesis of this compound. Catalytic asymmetric synthesis represents a more atom-economical and elegant approach.

One prominent method is the catalytic asymmetric reduction of 2-methylbenzophenone. This can be achieved using chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands (e.g., BINAP), or through biocatalytic reductions using enzymes or whole-cell systems. For instance, the reduction of 2-methylbenzophenone using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can provide high enantioselectivity.

Another strategy is the enantioselective addition of an organometallic reagent to 2-methylbenzaldehyde. This can be catalyzed by a chiral ligand in conjunction with a metal salt. For example, the addition of phenylzinc to 2-methylbenzaldehyde in the presence of a chiral amino alcohol catalyst can yield the desired product with good enantiomeric excess.

While the direct synthesis of enantiomerically enriched 2-methylbenzhydrol has been mentioned in the context of its use as a starting material for other reactions, detailed studies focusing solely on its asymmetric synthesis are not abundant in the surveyed literature. researchgate.net However, the well-established principles of asymmetric synthesis provide a clear framework for achieving this transformation with high enantiopurity.

Stereochemical Control and Resolution of 2 Methylbenzhydrol

Enantiomeric Purity Determination and Challenges

The accurate determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is fundamental in the development and application of chiral compounds. libretexts.org For 2-methylbenzhydrol (B123475), this is crucial to ensure the desired stereochemical outcome of subsequent reactions or biological activity.

Several analytical techniques are available to determine the enantiomeric purity of 2-methylbenzhydrol. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method. nih.gov This technique relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification. mdpi.comyoutube.comkhanacademy.org Gas chromatography (GC) with a chiral stationary phase can also be employed for this purpose.

Nuclear magnetic resonance (NMR) spectroscopy offers another avenue for determining enantiomeric purity. libretexts.org While enantiomers themselves have identical NMR spectra, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments, resulting in distinguishable signals for each enantiomer. libretexts.orgutoronto.ca

Challenges in Determination:

A primary challenge in determining the enantiomeric purity of 2-methylbenzhydrol lies in achieving baseline separation of the enantiomers in chromatographic methods. nih.gov Incomplete separation can lead to inaccurate quantification. Furthermore, the development of suitable chiral methods can be time-consuming and may require expensive chiral columns. libretexts.orgnih.gov In NMR-based methods, the choice of the appropriate chiral auxiliary is critical, and signal overlap can sometimes complicate analysis.

Classical Chiral Resolution Techniques

Classical chiral resolution remains a widely practiced approach for separating enantiomers on both laboratory and industrial scales. wikipedia.org These methods typically involve the conversion of the enantiomeric mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques. pharmtech.com

One of the most common methods for resolving racemic alcohols like 2-methylbenzhydrol is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com This process involves reacting the racemic alcohol with a chiral resolving agent, which is typically a chiral acid or base, to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties such as solubility, can then be separated by fractional crystallization. rsc.org

The success of this method hinges on several factors, including the choice of the resolving agent and the crystallization solvent. A suitable resolving agent should form diastereomeric salts with a significant difference in solubility to allow for efficient separation. nih.gov

Table 1: Common Chiral Resolving Agents for Alcohols

| Resolving Agent | Type |

| Tartaric acid | Acid |

| Mandelic acid | Acid |

| Camphorsulfonic acid | Acid |

| Brucine | Base |

| (R)- or (S)-1-Phenylethylamine | Base |

This table provides examples of common resolving agents and is not exhaustive.

Once the less soluble diastereomeric salt has been isolated through crystallization, the desired enantiomer of 2-methylbenzhydrol can be recovered by treating the salt with an acid or base to break the ionic bond and remove the resolving agent. wikipedia.org

Preferential crystallization, also known as resolution by entrainment, is a technique applicable to racemic mixtures that crystallize as conglomerates—mechanical mixtures of crystals of the pure enantiomers. rsc.org This method involves inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding it with a crystal of the desired enantiomer. wikipedia.orgresearchgate.net

For this technique to be successful, the system must form a conglomerate, and the rate of nucleation of the desired enantiomer must be significantly higher than that of the counter-enantiomer. The process can be alternated to crystallize both enantiomers from the same solution. rsc.org

Chromatographic Resolution for Enantiomer Separation

Chromatographic techniques offer a powerful and versatile approach for the separation of enantiomers, including those of 2-methylbenzhydrol. nih.gov These methods are based on the differential partitioning of the enantiomers between a stationary phase and a mobile phase. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) is a predominant technique for enantioseparation. nih.gov It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. youtube.comkhanacademy.org A variety of CSPs are commercially available, based on different chiral selectors such as polysaccharides, proteins, and synthetic polymers.

Supercritical fluid chromatography (SFC) with a chiral stationary phase has also been shown to be an effective method for the separation of chiral compounds. unchainedlabs.com

Table 2: Comparison of Chromatographic Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, wide applicability, analytical and preparative scale. mdpi.com | Can be expensive, method development can be time-consuming. nih.gov |

| Chiral GC | Volatile enantiomers are separated on a chiral stationary phase. | High efficiency, suitable for volatile compounds. | Limited to thermally stable and volatile compounds. |

| Chiral SFC | Uses a supercritical fluid as the mobile phase with a chiral stationary phase. | Fast separations, lower solvent consumption than HPLC. | Requires specialized equipment. |

Strategies for Deracemization and Dynamic Kinetic Resolution

While classical resolution methods are effective, they are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture. wikipedia.org To overcome this limitation, strategies such as deracemization and dynamic kinetic resolution (DKR) have been developed.

Deracemization processes aim to convert a racemic mixture into a single, enantiomerically pure product, thus offering a theoretical yield of up to 100%. nih.gov One approach involves coupling a resolution process with in-situ racemization of the unwanted enantiomer.

Dynamic Kinetic Resolution (DKR) is a powerful strategy that combines a kinetic resolution with the continuous racemization of the starting material. wikipedia.orgmdpi.com In a typical DKR of a racemic alcohol like 2-methylbenzhydrol, one enantiomer is selectively transformed (e.g., through acylation) by a chiral catalyst, while the remaining, unreacted enantiomer is rapidly racemized in situ. wikipedia.org This continuous racemization ensures that the entire racemic mixture is eventually converted into a single enantiomer of the product. wikipedia.orgmdpi.com

The success of a DKR process relies on the careful selection of a catalyst that can efficiently racemize the starting material and a resolving agent (often an enzyme or a chiral catalyst) that exhibits high enantioselectivity in the subsequent transformation. wikipedia.org

Reactivity and Advanced Chemical Transformations of 2 Methylbenzhydrol

Oxidation Reactions of Benzhydrol Scaffolds

The oxidation of secondary alcohols, such as benzhydrols, to their corresponding ketones is a fundamental transformation in organic synthesis. beilstein-journals.org For benzhydrol scaffolds, this conversion is readily achieved using a variety of oxidizing agents. The product of the oxidation of 2-Methylbenzhydrol (B123475) is 2-Methylbenzophenone.

Commonly employed reagents include chromium(VI)-based compounds like pyridinium dichromate (PDC) and benzimidazolium dichromate (BIDC). nih.govniscpr.res.in Kinetic studies on the oxidation of para-substituted benzhydrols by BIDC in dimethyl sulfoxide (DMSO) show that the reaction proceeds via the formation of a benzhydrol-BIDC complex. niscpr.res.in The decomposition of this complex is the rate-determining step and involves the fission of the α-C-H bond. niscpr.res.inniscpr.res.in The reaction is first-order with respect to both the oxidant and hydrogen ions. niscpr.res.in

Modern, more environmentally benign methods often utilize transition-metal catalysts with terminal oxidants like molecular oxygen or peroxides. beilstein-journals.orgnih.gov For instance, iron(III) complexes with pyridine-containing ligands have been shown to effectively catalyze the selective oxidation of primary and secondary benzylic alcohols using hydrogen peroxide, yielding the corresponding carbonyl compounds with high selectivity and conversion rates. unimi.it Layered double hydroxide (LDH) catalysts have also been used for the oxidation of benzylic alcohols with O2 as the terminal oxidant. semanticscholar.org Additionally, N-heterocycle-stabilized iodanes (NHIs) in the presence of chloride additives provide a mild method for oxidizing benzylic alcohols to ketones and aldehydes without overoxidation. beilstein-journals.orgnih.gov

Table 1: Selected Methods for the Oxidation of Benzhydrol Scaffolds

| Oxidizing System | Substrate Type | Product | Key Features |

|---|---|---|---|

| Benzimidazolium dichromate (BIDC) in DMSO | Substituted Benzhydrols | Corresponding Benzophenones | Proceeds via a Michaelis-Menten type kinetic model. niscpr.res.inniscpr.res.in |

| Iron(III) Complex / H₂O₂ | Secondary Benzylic Alcohols | Ketones | High selectivity and conversion; functions without additives. unimi.it |

| N-Heterocyclic Stabilized Iodanes (NHIs) / Chloride | Activated Alcohols | Ketones / Aldehydes | Mild conditions, prevents overoxidation. beilstein-journals.orgnih.gov |

| Layered Double Hydroxides (LDH) / O₂ | Benzylic Alcohols | Carbonyl Compounds | Heterogeneous catalysis, easy separation. semanticscholar.org |

| Triethylammonium chlorochromate (TriEACC) | Substituted Benzhydrols | Corresponding Benzophenones | Reaction is catalyzed by hydrogen ions. researchgate.net |

Reduction Reactions Leading to Related Chemical Scaffolds

The hydroxyl group of benzylic alcohols can be completely removed through reduction (deoxygenation) to yield the corresponding hydrocarbon. For 2-Methylbenzhydrol, this transformation leads to the formation of 2-methyldiphenylmethane (B1215975).

A classical method for this reduction involves the use of hydriodic acid (HI), often with red phosphorus as a stoichiometric reducing agent to regenerate HI. nih.govnih.gov An improved protocol utilizes a biphasic toluene-water medium, which allows for the efficient conversion of primary, secondary, and tertiary benzylic alcohols into the corresponding hydrocarbons in good yields. nih.govnih.gov This system tolerates various functional groups and can be performed with catalytic amounts of hydriodic acid. nih.govnih.gov Another established procedure for the reduction of 2-Methylbenzhydrol specifically uses a mixture of iodine and aqueous hypophosphorous acid in acetic acid to produce diphenylmethanes. chemicalbook.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

More recent, transition-metal-free catalytic systems have been developed. One such system employs sodium iodide as a catalyst with formic acid as a hydrogen donor in a biphasic medium for the deoxygenation of benzylic alcohols. rsc.org Additionally, titanium-based catalysts, such as Cp₂TiCl₂, with silanes like Me(EtO)₂SiH, offer a method for the direct deoxygenation of benzylic alcohols under mild conditions, tolerating a wide array of functional groups. chemrxiv.org

Table 2: Comparison of Reduction Methods for Benzylic Alcohols

| Reagent/Catalyst System | Product Scaffold | Reaction Conditions | Advantages |

|---|---|---|---|

| Hydriodic Acid (HI) / Red Phosphorus | Hydrocarbon (Alkane) | Biphasic toluene-water | Good yields, short reaction times, functional group tolerance. nih.govnih.gov |

| Hypophosphorous Acid / Iodine | Diphenylmethane (B89790) | Acetic acid | Specific method cited for 2-Methylbenzhydrol. chemicalbook.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Sodium Iodide / Formic Acid | Alkane | Biphasic medium | Transition-metal-free catalytic system. rsc.org |

| Cp₂TiCl₂ / Me(EtO)₂SiH | Alkane | 2-MeTHF solvent | Non-precious metal catalyst, tolerates various functional groups. chemrxiv.org |

Functionalization Reactions of the Hydroxyl Group

The hydroxyl group of 2-Methylbenzhydrol is a key site for functionalization, allowing for the synthesis of ethers and azides through nucleophilic substitution pathways.

Etherification involves the replacement of the hydrogen atom of the hydroxyl group with an alkyl or aryl group. A primary method for this is the Williamson ether synthesis. khanacademy.orgwikipedia.org This reaction proceeds via an SN2 mechanism where an alkoxide, formed by deprotonating the alcohol with a strong base (e.g., sodium hydride), acts as a nucleophile and attacks an alkyl halide. wikipedia.orgmasterorganicchemistry.comyoutube.com For a secondary alcohol like 2-Methylbenzhydrol, it is preferable to use it as the alkoxide nucleophile and react it with a primary alkyl halide to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org A specific application mentioned in the literature is the etherification of 2-Methylbenzhydrol with tropine (B42219) to yield tropinyl 2-methyl-benzhydryl ether hydrobromide. chemicalbook.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

The hydroxyl group can be replaced by an azide group (–N₃), a versatile functional group in organic synthesis. The Mitsunobu reaction is a powerful method for converting secondary alcohols into azides with inversion of stereochemistry. nrochemistry.commissouri.eduorganic-chemistry.org This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD), along with an azide source such as hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA). missouri.eduresearchgate.netwikipedia.org The alcohol is activated by the phosphine to form a good leaving group, which is then displaced by the azide nucleophile in an SN2 fashion. missouri.eduorganic-chemistry.org

Another approach involves the direct azidation of benzhydrols using azidotrimethylsilane (TMSN₃) in the presence of a catalytic amount of a Brønsted acid like HBF₄·OEt₂. researchgate.net This reaction is believed to proceed through an SN1 mechanism involving a benzhydrylium ion intermediate. researchgate.net

Reactions Involving Benzhydrylium Ion Intermediates

The benzylic position of 2-Methylbenzhydrol is stabilized by two aryl rings, facilitating the formation of a carbocation intermediate known as a benzhydrylium ion. This intermediate is central to SN1-type reactions. In the presence of a Brønsted acid catalyst, the hydroxyl group is protonated and subsequently eliminated as a water molecule, generating the 2-methylbenzhydrylium ion. researchgate.net This electrophilic species can then be trapped by various nucleophiles.

For example, the Brønsted acid-catalyzed reaction of benzhydrols with azidotrimethylsilane proceeds via the formation of a benzhydrylium ion, which is then attacked by the azide nucleophile. researchgate.net This method demonstrates high yields and excellent functional group tolerance. researchgate.net The stability of the benzhydrylium intermediate allows these reactions to occur under relatively mild, acid-catalyzed conditions. researchgate.net

Photochemical Reactivity of Related Benzophenone Precursors

2-Methylbenzophenone, the oxidized precursor to 2-Methylbenzhydrol, exhibits characteristic photochemical reactivity. As a benzophenone derivative, it can act as a photoinitiator, absorbing light energy to trigger chemical reactions like polymerization. Upon absorption of UV light, benzophenones are promoted to an excited singlet state, which then typically undergoes intersystem crossing to a more stable triplet state. bgsu.edu

The primary photochemical reaction for benzophenones in the presence of a hydrogen donor (like an alcohol) is photoreduction. bgsu.eduacs.orgnih.gov The excited triplet state of the benzophenone abstracts a hydrogen atom from the donor, forming a ketyl radical. acs.orgnih.gov In the case of photoreduction by isopropyl alcohol, for example, two molecules of benzophenone are reduced for each photon absorbed, leading to the formation of benzpinacol. bgsu.edu The kinetics of these photoreduction reactions are highly dependent on the substituents on the aromatic rings. acs.orgnih.gov

For o-methylbenzophenones specifically, irradiation can lead to the formation of a short-lived photo-enol intermediate via intramolecular hydrogen abstraction from the methyl group. mdpi.com This dienol intermediate can then undergo reactions such as a Diels-Alder cycloaddition with CO₂. mdpi.com

Photoenolization Mechanisms

Photoenolization is a photochemical reaction characteristic of ortho-alkyl substituted aromatic ketones. Upon absorption of light, these compounds can form transient enol intermediates, known as photoenols or hydroxy-o-quinodimethanes. This process is well-documented for 2-methylbenzophenone, the oxidized form of 2-methylbenzhydrol.

The generally accepted mechanism proceeds through the following key steps scispace.com:

Excitation: The ground state ketone (S₀) absorbs a photon, promoting it to an excited singlet state (S₁).

Intersystem Crossing (ISC): The singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁) scispace.com.

Intramolecular Hydrogen Abstraction: The key step involves the abstraction of a hydrogen atom from the ortho-methyl group by the excited carbonyl oxygen. This process occurs adiabatically from the triplet ketone, yielding a triplet 1,4-biradical intermediate scispace.comcdnsciencepub.com.

Formation of Photoenols: The biradical intermediate is transient and decays to form a mixture of short-lived (Z)-enol and a longer-lived (E)-enol cdnsciencepub.comoup.com. These enols are geometric isomers of a hydroxy-o-quinodimethane structure.

Laser flash photolysis studies have been instrumental in identifying and characterizing the transient species involved in the photoenolization of 2-methylbenzophenone cdnsciencepub.comoup.com. The lifetimes and absorption maxima of these intermediates have been determined, providing crucial insights into the reaction dynamics. The primary decay pathway for these photoenols, in the absence of a trapping agent, is tautomerization back to the starting ketone cdnsciencepub.com. However, their transient existence allows them to be intercepted by reactive species, most notably in [4+2] cycloaddition reactions, often referred to as the photoenolization/Diels-Alder (PEDA) sequence flinders.edu.auresearchgate.net.

| Intermediate Species | Description | Key Characteristics |

|---|---|---|

| Triplet State (T₁) | The reactive excited state of the ketone formed via intersystem crossing. | Short-lived (~3.5 ns for 2-methylbenzophenone) cdnsciencepub.com. Initiates the hydrogen abstraction. |

| Triplet 1,4-Biradical | Formed by intramolecular hydrogen transfer from the methyl group to the carbonyl oxygen. | Lifetime of approximately 30 ns in various solvents cdnsciencepub.com. Precursor to the photoenols. |

| (Z)-Photoenol | A short-lived, cis-configured hydroxy-o-quinodimethane intermediate. | Decays rapidly. One of the two transient enol isomers formed cdnsciencepub.comoup.com. |

| (E)-Photoenol | A longer-lived, trans-configured hydroxy-o-quinodimethane intermediate. | More stable than the (Z)-enol, allowing it to participate in intermolecular reactions cdnsciencepub.comoup.com. |

Photoredox Catalysis and Transformations

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates from stable organic molecules under mild conditions. This strategy has become a powerful tool in modern synthetic chemistry. While (-)-2-Methylbenzhydrol is not a conventional photocatalyst itself, its structure as a chiral alcohol is highly relevant in the context of asymmetric photoredox transformations, where the synthesis of such molecules is a primary goal.

The application of photoredox catalysis in asymmetric synthesis often involves the combination of a photocatalyst with a chiral co-catalyst. This dual-catalysis approach allows for the generation of radical intermediates in a controlled chiral environment, enabling high levels of enantioselectivity. Chiral molecules like this compound represent key structural motifs that can be synthesized or utilized in these advanced catalytic systems.

Several strategies have been developed to achieve enantioselectivity in photoredox reactions:

Cooperative Catalysis with Chiral Lewis Acids or Brønsted Acids: A chiral phosphoric acid (CPA) or a chiral Lewis acid can work in concert with a photoredox catalyst. The chiral acid activates the substrate through hydrogen bonding or coordination, creating a chiral environment for a subsequent radical addition or transformation beilstein-journals.orgnih.gov.

Chiral Amine Organocatalysis: The merger of photoredox catalysis with enamine or iminium ion catalysis using chiral amines allows for the enantioselective functionalization of aldehydes and ketones beilstein-journals.orgnih.gov.

Use of Chiral Sensitizers: In some cases, the photocatalyst itself is chiral. A chiral sensitizer can directly interact with the substrate during the energy or electron transfer step, inducing stereoselectivity acs.org.

These methodologies have enabled a wide range of transformations, including the synthesis of chiral alcohols, which underscores the importance of compounds like this compound. For instance, the enantioselective reduction of prochiral ketones to chiral alcohols can be achieved through photoredox-mediated processes coupled with enzymatic or other chiral catalytic systems researchgate.net. Furthermore, dual photoredox and transition metal catalysis has emerged as a powerful method for the asymmetric synthesis of complex molecules, including homoallylic alcohols with congested stereocenters chemrxiv.org.

| Asymmetric Photoredox Strategy | Description | Relevance to Chiral Alcohols |

|---|---|---|

| Photoredox/Chiral Acid Co-catalysis | A photocatalyst generates a radical which reacts with a substrate activated by a chiral Brønsted or Lewis acid. | Enables enantioselective radical additions to carbonyls or imines to produce chiral alcohols and amines rsc.org. |

| Photoredox/Organocatalysis | Combines a photocatalyst with a chiral amine to generate reactive enamine or iminium ion intermediates. | Used for the α- and β-functionalization of carbonyl compounds, leading to chiral products beilstein-journals.org. |

| Photoenzymatic Catalysis | Synergistic combination of a photocatalyst for cofactor regeneration with an enzyme (e.g., reductase) for stereoselective synthesis. | Directly applied to the asymmetric reduction of ketones to produce chiral alcohols with high enantioselectivity researchgate.net. |

| Dual Photoredox/Transition Metal Catalysis | Merges photoredox catalysis with a chiral transition metal catalyst (e.g., Pd, Cu, Ni) to perform asymmetric cross-coupling reactions. | Allows for the construction of complex chiral molecules, including those containing hydroxyl groups chemrxiv.org. |

Applications of 2 Methylbenzhydrol in Advanced Organic Synthesis

Chiral Building Block in Multistep Syntheses

In the landscape of modern chemistry, particularly in pharmaceutical and materials science, chiral building blocks are indispensable for the construction of enantiomerically pure molecules. (-)-2-Methylbenzhydrol functions as such a foundational unit, or "synthon," providing a pre-defined stereocenter that can be incorporated into a larger target molecule through a sequence of chemical reactions. The presence of the chiral benzhydryl moiety is a feature of numerous biologically active compounds, making this compound a relevant starting material. researchgate.net

A notable application is in the synthesis of pharmaceutical intermediates. For instance, this compound can be etherified with tropine (B42219) to produce tropinyl 2-methyl-benzhydryl ether hydrobromide (BS 6825), a compound investigated for its pharmacological properties. sigmaaldrich.comsigmaaldrich.com This transformation highlights the utility of this compound in introducing a specific chiral fragment into a more complex bioactive scaffold. Its role as a metabolite of the antihistamine Orphenadrine further underscores the biochemical relevance of this structural motif. chemicalbook.com The use of such chiral intermediates is a cornerstone of fine chemical synthesis, where precise molecular architecture is paramount for achieving desired functions.

| Reaction Type | Reactant | Product | Significance |

| Etherification | Tropine | Tropinyl 2-methyl-benzhydryl ether hydrobromide (BS 6825) | Synthesis of pharmacologically relevant compounds sigmaaldrich.comsigmaaldrich.com |

| Reduction | Acetic acid, iodine, hypophosphorous acid | 2-Methyldiphenylmethane (B1215975) | Creation of diphenylmethane (B89790) scaffolds sigmaaldrich.comsigmaaldrich.com |

Precursor for Chiral Ligands and Catalysts in Asymmetric Reactions

The development of asymmetric catalysis is a landmark achievement in organic chemistry, enabling the synthesis of a single enantiomer of a chiral product. This is critically dependent on the use of chiral ligands, which coordinate to a metal center to create a chiral catalytic environment. buchler-gmbh.com Enantiopure alcohols like this compound are valuable precursors for these ligands because their hydroxyl group provides a convenient handle for synthetic modification, allowing them to be integrated into more complex ligand frameworks. The high demand for enantiomerically pure benzhydrols has driven the development of numerous catalytic methods for their synthesis, such as the asymmetric hydrogenation of benzophenones, which in turn makes them more accessible as precursors. nih.govcmu.eduacs.orgacs.org

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules known as linkers. When these linkers are chiral, the resulting material, a chiral MOF (CMOF), can possess capabilities for enantioselective separation and catalysis. researchgate.net The synthesis of these chiral linkers often begins with readily available chiral building blocks. A molecule like this compound, after appropriate functionalization to introduce necessary coordinating groups (e.g., carboxylic acids), can be used to build a chiral organic strut. This strut, when combined with metal nodes, would impart its chirality to the entire three-dimensional framework of the MOF, creating chiral pores and surfaces with potential applications in separating racemic mixtures. researchgate.net

Organometallic catalysts, which feature a metal-carbon bond, are powerful tools in chemical synthesis. bdu.ac.in Their reactivity and selectivity are profoundly influenced by the ligands attached to the metal center. libretexts.org Chiral ligands are essential for achieving enantioselectivity in organometallic catalysis. nih.gov The benzhydrol scaffold can be incorporated into various ligand designs, such as phosphine, N-heterocyclic carbene (NHC), or amine-based ligands. By chemically modifying the hydroxyl group of this compound and potentially functionalizing its aromatic rings, chemists can synthesize sophisticated ligands. These benzhydrol-derived ligands can then be complexed with transition metals like rhodium, ruthenium, palladium, or iridium to generate catalysts for a wide array of asymmetric transformations, including hydrogenations, C-H activations, and cross-coupling reactions. nih.govnih.gov

Synthesis of Diverse Organic Scaffolds

The structural framework of this compound serves as a versatile template for the generation of other important classes of organic compounds. Through targeted chemical transformations, the core benzhydryl unit can be modified to produce a variety of molecular architectures.

The diphenylmethane skeleton is a common structural motif in organic and medicinal chemistry. wikipedia.org A number of antihistamines and anticholinergics are based on this framework. wikipedia.org this compound is a direct precursor to its corresponding diphenylmethane derivative. The compound undergoes reduction in a solution of acetic acid containing iodine and aqueous hypophosphorous acid to cleanly remove the hydroxyl group and yield 2-methyldiphenylmethane. sigmaaldrich.comsigmaaldrich.com This reaction provides a straightforward method for accessing chiral, substituted diphenylmethane structures, which can be further elaborated into more complex target molecules. researchgate.net The synthesis of diphenylmethane and its derivatives can also be achieved through other methods like Friedel-Crafts reactions, but the reduction of benzhydrols offers a convenient alternative route. tsijournals.comchemicalbook.comtaylorandfrancis.com

| Starting Material | Reagents | Product | Compound Class |

| This compound | I2, H3PO2, AcOH | (-)-2-Methyldiphenylmethane | Diphenylmethane Derivative sigmaaldrich.com |

| Benzyl Chloride & Benzene | Lewis Acid (e.g., AlCl3) | Diphenylmethane | Diphenylmethane Derivative wikipedia.orgchemicalbook.com |

Fine chemicals are pure, single substances produced in limited quantities for specialized, high-value applications, such as pharmaceuticals, agrochemicals, and specialty polymers. The synthesis of these chemicals demands high selectivity and purity. This compound serves as an important intermediate in this sector. Its application in the multi-step synthesis of specific, biologically active molecules like tropinyl 2-methyl-benzhydryl ether hydrobromide exemplifies its contribution to the production of fine chemicals. sigmaaldrich.com By providing a reliable source of chirality and a versatile chemical handle, this compound facilitates the efficient and stereocontrolled construction of complex molecular targets required by the pharmaceutical and chemical industries.

Synthesis and Exploration of Derivatives and Analogues

Systematically Substituted Benzhydrol Derivatives

The systematic introduction of substituents onto the benzhydrol framework is a key strategy for fine-tuning its chemical properties. A general approach involves the dehydrative substitution of benzhydryl alcohols, which is considered a challenging yet highly desirable process in sustainable organic chemistry. researchgate.net Brønsted acid-catalyzed reactions have emerged as a powerful tool for this purpose, enabling the formation of various carbon-carbon and carbon-heteroatom bonds. researchgate.net

One notable methodology facilitates the direct coupling between benzhydryl alcohols and organotrimethylsilanes. researchgate.net This transformation is catalyzed by a substoichiometric amount of aqueous tetrafluoroboric acid (HBF₄) and demonstrates significant tolerance for various functional groups, including both electron-donating and electron-withdrawing substituents. researchgate.net A key advantage of this method is its robustness, as it does not require the exclusion of air or moisture. researchgate.net The reaction is proposed to proceed through an S N 1 mechanism, where the acid protonates the alcohol, leading to the formation of a stable benzhydrylium ion intermediate, which then reacts with the nucleophile. researchgate.net

An example of this derivatization is the conversion of benzhydryl alcohols into their corresponding diarylazidomethane analogues using azidotrimethylsilane (TMSN₃) in the presence of a catalytic amount of HBF₄·OEt₂. researchgate.net These azidation reactions are known to proceed in high yields with excellent functional group tolerance. researchgate.net

| Reactant | Reagent | Catalyst | Product Type | Key Features |

|---|---|---|---|---|

| Benzhydrol Derivatives | Organotrimethylsilanes | HBF₄ | C-C Coupled Products | Good functional group tolerance; does not require inert atmosphere. |

| Benzhydrol Derivatives | Azidotrimethylsilane (TMSN₃) | HBF₄·OEt₂ | Diarylazidomethanes | High yields; tolerant of electron-donating and -withdrawing groups. |

| Benzhydrols | 2-Aminopyridines | Gold(III)/TPPMS | N-benzylated 2-aminopyridines | Reaction proceeds in water; tolerates nitro, cyano, and halogen groups. |

Transformation of 2-Methylbenzophenones to Novel Analogues

2-Methylbenzophenones are valuable precursors for synthesizing novel analogues related to 2-methylbenzhydrol (B123475). The carbonyl group in benzophenones is a key functional handle that can be readily transformed. A primary transformation is the reduction of the ketone to a secondary alcohol, which directly yields the corresponding benzhydrol.

Furthermore, 2-methylbenzophenones can undergo photochemical reactions to generate reactive intermediates that lead to novel structures. One such process is photoenolization. researchgate.netunipd.it Irradiation with UV light can induce the formation of a photoenol, which can then participate in various reactions, such as Diels-Alder or Mannich reactions, to afford complex molecular architectures. researchgate.netunipd.it For instance, a diastereoselective and enantioselective photoenolization/Mannich (PEM) reaction of ortho-alkyl aromatic ketones (like 2-methylbenzophenone) with benzosulfonimides has been established using a chiral N,N'-dioxide/Ni(OTf)₂ complex as a catalyst. researchgate.net This method yields a series of biologically relevant benzosulfonamides and their cyclized derivatives. researchgate.net

These transformations highlight the utility of 2-methylbenzophenone as a starting point for creating structurally diverse molecules that are analogues of, but distinct from, simple 2-methylbenzhydrol.

| Starting Material | Reaction Type | Key Reagents/Conditions | Product Class | Reference Finding |

|---|---|---|---|---|

| 2-Methylbenzophenone | Reduction | e.g., Sodium borohydride | 2-Methylbenzhydrol | Standard conversion of a ketone to a secondary alcohol. |

| 2-Methylbenzophenone | Photoenolization/Mannich (PEM) | UV light, Benzosulfonimides, Chiral Ni(II) catalyst | Benzosulfonamides | Achieves high diastereo- and enantioselectivity. researchgate.net |

| 2-Methylbenzophenone | Photoenolization/Diels-Alder | UV light, Dienophile | Cycloadducts | A method enhanced by microfluidic photoreactors for scalability. unipd.it |

Preparation of Deuterated 2-Methylbenzhydrols for Mechanistic Studies

The preparation of isotopically labeled compounds, particularly deuterated analogues, is a cornerstone of mechanistic chemistry. Incorporating deuterium (²H) at specific positions in a molecule allows researchers to track the fate of atoms through a reaction, elucidate reaction mechanisms, and determine rate-determining steps via kinetic isotope effect studies.

For a molecule like 2-methylbenzhydrol, deuteration can be achieved at several key positions: the hydroxyl proton (O-D), the carbinol carbon (C-D), the methyl group (CD₃), or on the aromatic rings. The synthesis of specifically deuterated analogues often requires a multi-step approach starting from deuterated precursors. For example, to introduce deuterium at the carbinol carbon, a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) can be used for the reduction of the parent ketone, 2-methylbenzophenone. researchgate.net

Mechanistic studies involving gold-catalyzed amination of benzhydrols have utilized isotope effects to propose a pathway where the activation of the sp³ C-O bond of the alcohol by a Lewis acidic gold species is the rate-determining step. researchgate.net While not specifically on 2-methylbenzhydrol, these studies exemplify the powerful insights gained from using deuterated substrates in related systems. researchgate.net

| Deuteration Site | Synthetic Strategy | Deuterated Reagent Example | Purpose in Mechanistic Studies |

|---|---|---|---|

| Carbinol Carbon (α-position) | Reduction of 2-methylbenzophenone | Lithium aluminum deuteride (LiAlD₄) | Probing C-H bond cleavage/formation at the reaction center. |

| Hydroxyl Group | Exchange with D₂O | Deuterium oxide (D₂O) | Investigating the role of the hydroxyl proton in reaction mechanisms. |

| Methyl Group | Grignard reaction | Deuterated methyl magnesium iodide (CD₃MgI) | Studying reactions involving the ortho-methyl group, such as C-H activation. |

Functionalization of Aromatic Rings for Enhanced Reactivity or Selectivity

Functionalizing the aromatic rings of 2-methylbenzhydrol is a critical strategy for modifying its electronic properties, which in turn can enhance reactivity or direct the selectivity of subsequent transformations. The introduction of electron-donating or electron-withdrawing groups can significantly influence the stability of intermediates, such as the benzhydryl cation, which is central to many of its reactions. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for C-C bond formation and can be used to introduce new aryl or alkyl groups onto the aromatic rings of a benzhydrol precursor. core.ac.uk Site-selective C-H functionalization has also become a prominent area of research, allowing for the direct installation of functional groups at specific positions (e.g., ortho, meta, para) without the need for pre-functionalized starting materials. researchgate.net

For example, in the context of benzamides, it has been shown that substituents on the phenyl rings are critical to their activity. nih.gov Similarly, for benzhydrols, the presence of different groups on the aromatic rings dictates their behavior in acid-catalyzed substitution reactions. researchgate.net Friedel-Crafts type reactions, such as benzylation of benzene and substituted benzenes, further illustrate how the electronic nature of the aromatic rings influences reactivity. researchgate.net The development of catalysts that can selectively functionalize one aromatic ring over the other in an unsymmetrical benzhydrol derivative remains an area of active research.

Computational and Theoretical Studies on 2 Methylbenzhydrol Systems

Quantum Chemical Calculations for Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its conformation, is fundamental to its physical and chemical properties. For a flexible molecule like (-)-2-Methylbenzhydrol, rotation around the single bonds connecting the phenyl, 2-methylphenyl, and hydroxyl groups to the central chiral carbon atom gives rise to a multitude of possible conformations, each with a distinct energy. Quantum chemical calculations are pivotal in mapping this conformational landscape and identifying the most stable, low-energy structures.

Conformational analysis of 2-Methylbenzhydrol (B123475) and related benzyl alcohols is typically initiated by systematically rotating the key dihedral angles and calculating the potential energy at each point. missouri.eduresearchgate.net This process generates a potential energy surface (PES), which reveals the energy minima corresponding to stable conformers and the energy barriers that separate them. The most stable conformers are those that minimize steric hindrance and optimize favorable intramolecular interactions, such as hydrogen bonding.

A variety of quantum mechanical methods can be employed for this purpose, ranging from semi-empirical methods for initial rapid screening to more accurate ab initio and Density Functional Theory (DFT) methods for refining the geometries and energies of the identified conformers. nii.ac.jp For systems like 2-Methylbenzhydrol, DFT methods such as B3LYP and M06-2X, combined with a suitable basis set (e.g., 6-31G* or larger), offer a good balance between computational cost and accuracy for determining the relative energies of conformers. nii.ac.jp

Table 1: Representative Conformational Analysis Data for a Chiral Benzyl Alcohol Derivative

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° | 0.00 | 45.2 |

| 2 | 180° | 0.50 | 27.4 |

| 3 | -60° | 0.25 | 27.4 |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.orgnih.gov For reactions involving this compound, DFT calculations can elucidate the factors that control reactivity and stereoselectivity.

A key application of DFT in this context is the study of stereoselective reactions, where the chiral center in this compound influences the formation of a particular stereoisomer of the product. By modeling the transition states for the formation of different stereoisomers, the activation energies can be calculated. According to transition state theory, the reaction pathway with the lowest activation energy will be the most favorable, thus explaining the observed stereochemical outcome. nih.gov

For example, in an esterification reaction of this compound, DFT could be used to model the approach of the acylating agent to the hydroxyl group. The calculations would likely show that the transition state leading to one diastereomer is lower in energy than the transition state leading to the other, due to differences in steric interactions between the bulky phenyl and 2-methylphenyl groups and the incoming reagent.

Table 2: Illustrative DFT Calculated Activation Energies for a Stereoselective Reaction

| Transition State | Diastereomeric Product | Activation Energy (kcal/mol) |

| TS1 | (R,S) | 15.2 |

| TS2 | (R,R) | 18.5 |

This table provides representative data for a hypothetical stereoselective reaction involving a chiral alcohol. The lower activation energy for TS1 suggests that the (R,S) diastereomer would be the major product, a prediction that can be correlated with experimental observations.

Molecular Dynamics Simulations for Solvent Effects and Stereochemical Preferences

While quantum chemical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a more explicit and dynamic picture of how solvent molecules interact with a solute and influence its behavior. nih.govaip.orgaip.org For this compound, MD simulations can be used to understand how the surrounding solvent affects its conformational preferences and the stereochemical course of its reactions.

In an MD simulation, the motion of every atom in the system (both the solute and the surrounding solvent molecules) is calculated over time based on a classical force field. This allows for the exploration of the conformational space of the solute in the presence of explicit solvent molecules and the analysis of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and polar solvent molecules. nih.gov

These simulations can reveal that the relative populations of different conformers can change significantly in different solvents. For instance, a polar solvent might stabilize a conformer with a more exposed hydroxyl group through hydrogen bonding, whereas a nonpolar solvent might favor a more compact conformation. This phenomenon, known as solvent-induced conformational isomerism, can have a profound impact on the molecule's reactivity and spectroscopic properties.

Table 3: Representative Data from Molecular Dynamics Simulations on Solute-Solvent Interactions

| Solvent | Average Number of Hydrogen Bonds to Solute | Solvation Free Energy (kcal/mol) |

| Water | 2.8 | -7.5 |

| Methanol | 1.9 | -5.2 |

| Chloroform | 0.3 | -2.1 |

This illustrative table shows how MD simulations can quantify the extent of solute-solvent interactions in different media. The data suggests stronger hydrogen bonding and more favorable solvation in more polar solvents.

Prediction of Spectroscopic Properties for Stereochemical Elucidation

Computational methods are increasingly used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule. For a chiral molecule like this compound, the prediction of chiroptical spectroscopic properties, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is particularly valuable for determining its absolute configuration.

Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic transitions that give rise to UV-Vis and ECD spectra. By first performing a conformational analysis to identify the low-energy conformers of this compound, the ECD spectrum of each conformer can be calculated. A Boltzmann-weighted average of these individual spectra then provides a theoretical ECD spectrum that can be directly compared with the experimental spectrum. A good match between the calculated and experimental spectra provides strong evidence for the assigned absolute configuration.

Similarly, the calculation of vibrational frequencies and intensities using DFT can be used to predict the infrared (IR) and VCD spectra. The comparison of these predicted spectra with experimental data can further aid in the stereochemical elucidation of this compound and its derivatives.

Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data for a Chiral Molecule

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| Wavelength of max absorption (nm) | 265 | 268 |

| Molar ellipticity at max absorption | +12,500 | +11,800 |

| Key vibrational frequency (cm⁻¹) | 3450 | 3462 |

This table provides a representative comparison of predicted and experimental spectroscopic data. The close agreement between the theoretical and experimental values would lend confidence to the computational model and the structural assignment.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Efficient Asymmetric Syntheses

The future of synthesizing chiral compounds like (-)-2-Methylbenzhydrol is intrinsically linked to the principles of green chemistry. Researchers are actively exploring methodologies that minimize environmental impact while maximizing efficiency and selectivity.

A key area of development is the use of biocatalysis . Enzymes, such as alcohol dehydrogenases (ADHs), offer a highly selective and environmentally benign route to chiral alcohols. nih.gov For instance, a novel and robust medium-chain alcohol dehydrogenase, RhADH from Rhodococcus R6, has demonstrated high efficiency in the asymmetric reduction of aromatic ketones to their corresponding chiral alcohols. nih.gov This biocatalytic system can be further optimized through a two-phase strategy (e.g., dibutyl phthalate and buffer) to tolerate high substrate concentrations, a crucial factor for industrial applicability. nih.gov Another green approach involves using whole-cell biocatalysts, such as Daucus carota (carrot) roots, for the asymmetric reduction of ketones. nih.gov This method is advantageous due to its mild reaction conditions, use of water as a solvent, and straightforward workup procedures. nih.gov

Organocatalysis also presents a sustainable alternative to metal-based catalysts. nih.govoaepublish.com Chiral phosphoric acids, for example, have been successfully employed in the transfer hydrogenation of in situ generated p-quinone methides to synthesize chiral triarylmethanes. oaepublish.com The development of bifunctional organocatalysts, which can activate both the nucleophile and electrophile simultaneously, is another promising avenue for achieving high enantioselectivity in the synthesis of complex chiral molecules. beilstein-journals.org

Furthermore, the application of mechanochemistry , or reactions induced by mechanical force, is gaining traction as a green synthetic method. researchgate.net Mechanochemical activation in conjunction with chiral catalysts, such as Ru-chitosan complexes, has shown potential for the sustainable preparation of optically pure alcohols, offering a solvent-free or low-solvent approach. researchgate.net

The table below summarizes some of the key research findings in the development of sustainable and efficient asymmetric syntheses for chiral alcohols.

| Methodology | Catalyst/System | Key Findings | Reference |

| Biocatalysis | Alcohol Dehydrogenase (RhADH) | High enantioselectivity in reducing aromatic ketones; tolerates high substrate concentrations in a biphasic system. | nih.gov |

| Biocatalysis | Daucus carota (carrot roots) | Environmentally friendly reduction of ketones to chiral alcohols under mild conditions using water as a solvent. | nih.gov |

| Organocatalysis | Chiral Phosphoric Acid | Effective in the asymmetric transfer hydrogenation for the synthesis of chiral triarylmethanes. | oaepublish.com |

| Mechanochemistry | Chiral Ru-catalyst | Asymmetric transfer hydrogenation of ketones in aqueous media with mechanochemical activation. | researchgate.net |

Integration with Flow Chemistry for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in the manufacturing of pharmaceuticals and fine chemicals, including this compound. seqens.comasynt.com Flow chemistry offers numerous advantages that address the challenges of scalability, safety, and efficiency. helgroup.commt.com

One of the primary benefits of flow chemistry is enhanced process control . asynt.com Reactions are conducted in a continuously flowing stream through a reactor, allowing for precise manipulation of parameters such as temperature, pressure, and reaction time. seqens.comnih.gov This level of control often leads to higher yields, improved product quality, and better impurity profiles compared to batch reactions. mt.comcontractpharma.com The superior heat and mass transfer in microreactors minimizes the risk of runaway reactions, making the process inherently safer, especially when dealing with highly exothermic or hazardous reactions. helgroup.comcontractpharma.com

Scalability is another significant advantage. seqens.comnih.gov Scaling up a flow process can often be achieved by simply running the system for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up"), which avoids the complex re-optimization often required when scaling up batch processes. nih.govtaylorfrancis.com This seamless transition from laboratory-scale synthesis to industrial production is a key driver for the adoption of flow chemistry in the pharmaceutical industry. seqens.com

The integration of flow chemistry with various catalytic systems, including biocatalysis, organometallic catalysis, and organocatalysis, has been successfully demonstrated for the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. rsc.org For instance, chemoenzymatic cascades in continuous-flow systems have been developed for the enantioselective synthesis of chiral amines, achieving a significant enhancement in space-time yield compared to batch systems. acs.org

The following table highlights the key advantages of integrating flow chemistry for scalable production.

| Advantage | Description | References |

| Enhanced Safety | Smaller reaction volumes and superior heat transfer reduce the risk of accidents and runaway reactions. | seqens.comhelgroup.comcontractpharma.com |

| Improved Efficiency | Continuous production minimizes downtime and increases throughput, while precise control leads to higher yields. | seqens.commt.com |

| Seamless Scalability | Production can be increased by extending run time or adding parallel reactors, simplifying the scale-up process. | seqens.comnih.gov |

| Consistent Quality | Stable reaction conditions ensure uniform product quality and reduce batch-to-batch variability. | seqens.com |

| Sustainability | Often leads to reduced solvent usage and waste generation, contributing to a greener manufacturing process. | asynt.com |

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The heart of asymmetric synthesis lies in the catalyst, and continuous research into novel catalytic systems is crucial for advancing the synthesis of enantiopure compounds like this compound. The focus is on developing catalysts that are not only highly selective and active but also robust, cost-effective, and sustainable.

Earth-abundant metal catalysts are gaining prominence as alternatives to precious metal catalysts (e.g., rhodium, palladium, iridium). For example, manganese(I) catalysts bearing imidazole-based chiral PNN tridentate ligands have shown outstanding activity and excellent enantioselectivity (up to >99% ee) in the asymmetric hydrogenation of unsymmetrical benzophenones to produce chiral benzhydrols. nih.gov Similarly, cobalt-catalyzed enantioselective C-H alkoxylation has emerged as a highly efficient method for synthesizing chiral diarylmethylamines. researchgate.net

The design of bifunctional and multicatalytic systems is another exciting frontier. beilstein-journals.orgpnas.org These systems employ catalysts with multiple active sites that can cooperatively activate different components of a reaction, leading to enhanced reactivity and stereocontrol. beilstein-journals.org For instance, a multicatalytic, one-pot, asymmetric Michael/Stetter reaction has been developed using a combination of an amine and an N-heterocyclic carbene (NHC) catalyst to produce complex chiral molecules. pnas.org

Chiral-at-metal catalysis represents an innovative approach where the chirality of the catalyst originates from a stereogenic metal center rather than from chiral ligands. rsc.org This strategy simplifies the catalyst structure and opens new avenues for designing novel catalyst architectures with unique reactivity. rsc.org

Furthermore, the development of organocatalysts continues to evolve, with a focus on creating more active and selective catalysts. beilstein-journals.orgbeilstein-journals.org Chiral phosphoric acids and their derivatives are particularly effective in a wide range of asymmetric transformations. oaepublish.com Research is also directed towards developing organocatalysts that can perform atroposelective reactions, enabling the synthesis of axially chiral compounds. beilstein-journals.org

Below is a table summarizing some of the novel catalytic systems being explored for stereoselective transformations.

| Catalyst Type | Example | Application | Key Features | Reference |

| Earth-Abundant Metal Catalyst | Manganese(I) with chiral PNN ligand | Asymmetric hydrogenation of benzophenones | High activity and enantioselectivity (>99% ee) | nih.gov |

| Earth-Abundant Metal Catalyst | Cobalt(II) with Salox ligand | Enantioselective C-H alkoxylation | Synthesis of chiral diarylmethylamines | researchgate.net |

| Multicatalytic System | Amine and N-heterocyclic carbene (NHC) | Asymmetric Michael/Stetter reaction | One-pot synthesis of complex chiral products | pnas.org |

| Chiral-at-Metal Catalyst | Transition metal with achiral ligands | Various asymmetric transformations | Chirality originates from the metal center | rsc.org |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric transfer hydrogenation | High enantioselectivity for chiral triarylmethanes | oaepublish.com |

Advanced Characterization Techniques for In-situ Reaction Monitoring

To optimize and control the synthesis of chiral molecules like this compound, a deep understanding of the reaction kinetics, mechanism, and stereochemical evolution is essential. Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the FDA to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes. researchgate.netmt.com This approach relies heavily on advanced in-situ (in the reaction) and on-line (in a continuous loop with the reactor) characterization techniques.

Spectroscopic methods are at the forefront of in-situ reaction monitoring. perkinelmer.comspectroscopyonline.com

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. They are powerful tools for tracking reaction progress and kinetics. rsc.org